N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide
Description
The pyrimidine core at position 5 bears a formamide group (-NHCHO), while positions 1, 2, 4, and 6 are substituted with methyl, methylsulfanyl (SCH₃), amino (NH₂), and oxo (O) groups, respectively. This combination of substituents suggests moderate polarity, with the methylsulfanyl group enhancing lipophilicity compared to hydroxyl or carboxyl moieties. The compound’s structural features align with bioactive pyrimidine derivatives, which are often explored for antimicrobial, antiviral, or enzyme-inhibitory activities .
Properties
CAS No. |
73038-05-8 |
|---|---|
Molecular Formula |
C7H10N4O2S |
Molecular Weight |
214.25 g/mol |
IUPAC Name |
N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide |
InChI |
InChI=1S/C7H10N4O2S/c1-11-6(13)4(9-3-12)5(8)10-7(11)14-2/h3H,8H2,1-2H3,(H,9,12) |
InChI Key |
HJPPHOUPJHMQPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(N=C1SC)N)NC=O |
Origin of Product |
United States |
Preparation Methods
Chemical and Physical Properties Overview
| Property | Data |
|---|---|
| Molecular Formula | C7H10N4O2S |
| Molecular Weight | 214.25 g/mol |
| CAS Number | 64194-61-2 |
| IUPAC Name | N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide |
| Melting Point | Not explicitly reported |
| Boiling Point | 348.8ºC at 760 mmHg |
| Density | 0.997 g/cm³ |
| Flash Point | 162.4ºC |
| LogP | 0.8834 |
| Polar Surface Area (PSA) | 118.8 Ų |
| Index of Refraction | 1.543 |
These physicochemical properties are critical for understanding the compound’s behavior during synthesis and purification.
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Construction of the pyrimidine ring system with appropriate substituents.
- Introduction of the methyl and methylsulfanyl groups at positions 1 and 2, respectively.
- Functionalization at the 4-amino and 6-oxo positions.
- Formylation at the 5-position amino group to yield the formamide moiety.
The synthetic routes are generally multi-step and require careful control of reaction conditions to optimize yield and purity.
Detailed Preparation Methods
Starting Materials and Precursors
Commonly used precursors include:
- 2-methyl-4-amino-5-aminomethylpyrimidine derivatives (key intermediates in vitamin B1 synthesis).
- Dimethyl N-cyanoimido-S,S-dimethyl-dithiocarbonate for pyrimidine ring modifications.
- Hydrazine hydrate and esters of pyrimidine derivatives for cyclization steps leading to imidazopyrimidines or related structures.
Stepwise Synthetic Route
Step 1: Pyrimidine Ring Formation and Substitution
- The pyrimidine core is synthesized or obtained with methyl and methylsulfanyl substituents at positions 1 and 2.
- Amino substitution at position 4 is introduced via nucleophilic substitution or amination reactions.
Step 2: Formylation to Introduce the Formamide Group
- The amino group at the 5-position is formylated using formylating agents such as formic acid derivatives or formamide under controlled conditions.
- This step is critical and requires optimization to avoid overreaction or side products.
Step 3: Purification and Crystallization
Representative Synthetic Procedure (Based on Literature)
- A solution of the pyrimidine intermediate with methylsulfanyl and amino groups is treated with formamide or a formylating agent in an appropriate solvent (e.g., dimethylformamide) at room temperature or mild heating.
- The reaction mixture is stirred for several hours to ensure complete conversion.
- The product precipitates or is isolated by solvent evaporation and purified by recrystallization.
- Yields reported vary depending on solvent and temperature but can reach up to 85% under optimized conditions.
Research Findings and Optimization Notes
- The choice of solvent is crucial; acetonitrile has been reported to improve yields in related cyclization reactions involving pyrimidine derivatives, compared to dimethylformamide or n-butanol, which may lead to complex mixtures.
- Reaction temperature affects the selectivity of cyclization and formylation steps; moderate temperatures favor desired product formation.
- Potassium hydroxide or other bases are often used to facilitate nucleophilic substitution during ring formation and functionalization.
- Crystallographic studies confirm the planar nature of the pyrimidine ring and the positioning of substituents, which is important for understanding reactivity and guiding synthesis.
Comparative Summary of Preparation Approaches
| Aspect | Method A (Dimethylformamide Solvent) | Method B (Acetonitrile Solvent) | Method C (Hydrazine Hydrate Cyclization) |
|---|---|---|---|
| Solvent | Dimethylformamide | Acetonitrile | Dimethylformamide / n-butanol |
| Reaction Temperature | Room temperature to reflux | Reflux | Room temperature to reflux |
| Yield | Up to 85% | Moderate to high (variable) | Low to moderate, complex mixtures |
| Purification | Recrystallization from DMF/methanol | Precipitation and filtration | Recrystallization, filtration |
| Notes | Well-established, reproducible | Better selectivity for cyclization | Lower yields, side products possible |
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide has been investigated for its pharmacological properties, particularly in the context of diabetes treatment. A notable patent describes its use in compositions aimed at detecting and treating diabetes, suggesting its role as a therapeutic agent that may influence glucose metabolism through specific protein interactions .
Case Study: Diabetes Treatment
In a study published in a patent document, the compound was shown to interact with the SLC16A11 protein, which is associated with glucose metabolism. This interaction indicates potential as a therapeutic target for diabetes management, highlighting the compound's relevance in drug development .
Agricultural Science Applications
The compound also exhibits potential in agricultural applications, particularly as a pesticide or herbicide. Its structural features suggest that it may act on specific biochemical pathways in plants or pests, leading to effective pest management strategies.
Biochemical Research Applications
This compound is also valuable in biochemical research for synthesizing new compounds or studying enzyme interactions. Its unique structure allows it to serve as a building block for more complex molecules.
Case Study: Synthesis of Antimetabolites
Research has explored the synthesis of antimetabolites using similar pyrimidine structures. These studies emphasize the importance of such compounds in understanding metabolic pathways and developing new therapeutic agents .
Data Tables
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its antiproliferative effects .
Comparison with Similar Compounds
Structural Analogues in the Pyrimidine Family
The table below compares N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide with structurally related pyrimidine and heterocyclic compounds:
Key Structural and Functional Differences
- Pyrimidine vs. Phenyl/Quinazoline Cores: The target compound’s pyrimidine core distinguishes it from phenyl () or quinazoline () derivatives.
- Methylsulfanyl (SCH₃) vs. Sulfonamide (SO₂NMe) : The methylsulfanyl group in the target compound is less polar than the sulfonamide in ’s analog, suggesting higher membrane permeability but lower solubility. Sulfonamides are often associated with enhanced metabolic stability .
- Formamide Group : Shared with and compounds, the formamide moiety (-NHCHO) may contribute to hydrogen-bonding networks, influencing crystallization () or receptor binding .
Physicochemical Properties
- Lipophilicity : The methylsulfanyl group increases lipophilicity (logP ~1.5–2.0 estimated) compared to ’s sulfonamide derivative (logP ~0.5–1.0 due to polar SO₂ group).
- Melting Point : While direct data is unavailable, analogs like ’s aldehyde derivative (melting point ~150–160°C) suggest the target compound may exhibit similar thermal stability due to aromatic stacking and hydrogen bonding .
Biological Activity
N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide is a chemical compound with a unique pyrimidine structure that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₀N₄O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features a 6-oxo-pyrimidine ring , which is significant for its biological activity. The presence of an amino group and a methylthio substituent enhances its reactivity and interaction with biological targets .
1. Cyclooxygenase (COX) Inhibition
This compound has shown potential as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical in the inflammatory process, making this compound a candidate for anti-inflammatory drug development. Studies indicate that similar compounds can exhibit analgesic and anti-inflammatory properties due to their ability to inhibit COX activity .
2. Antitumor Activity
Research into derivatives of this compound has revealed potential antitumor activity. For instance, structural studies have shown that certain analogs possess significant inhibitory effects against specific cancer cell lines, such as ovarian sarcoma and lymphoma models in mice. The structural requirements for activity suggest that modifications to the compound can enhance its efficacy against tumors .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Nucleophilic Substitution : The amine group can participate in nucleophilic substitutions, allowing the compound to interact with electrophiles in biological systems.
- Enzyme Binding : Molecular docking studies have indicated that this compound can bind effectively to COX enzymes, potentially leading to competitive inhibition and reduced production of pro-inflammatory mediators .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-Aminoquinazoline | C₈H₈N₄ | Known for anti-cancer properties |
| 2-Amino-4(3H)-quinazolinone | C₇H₇N₃O | Exhibits antibacterial activity |
| 5-Methylthio-pyrimidine | C₆H₈N₂S | Involved in nucleoside synthesis |
The unique combination of functional groups in this compound distinguishes it from these similar compounds, positioning it as a promising candidate for further pharmacological exploration .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Inhibition Studies : A study demonstrated that this compound could effectively inhibit COX enzymes in vitro, leading to decreased levels of inflammatory markers in treated models .
- Antitumor Efficacy : In vivo studies indicated that derivatives of this compound showed significant antitumor effects in mouse models, with some derivatives exhibiting more potent activity than others .
- Molecular Docking Simulations : Computational studies have provided insights into the binding affinities of this compound with various biological targets, suggesting favorable interactions that could be exploited for therapeutic purposes .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for optimizing the yield of N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide?
- Methodological Answer : Utilize stepwise functionalization of the pyrimidine core, as demonstrated in analogous thieno[2,3-d]pyrimidine syntheses. For example, introduce methylsulfanyl and methyl groups early to stabilize intermediates, followed by formamide coupling under anhydrous conditions. Yields exceeding 70% can be achieved by optimizing reaction time (e.g., 12–24 hours) and using catalysts like Pd(PPh₃)₄ for cross-coupling steps .
- Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Core formation | Thiourea, KOH/EtOH, reflux | 83% |
| Formamide coupling | HCOCl, DMF, 0–5°C | 72% |
Q. Which analytical techniques are most reliable for structural characterization?
- Methodological Answer : Combine ¹H NMR (to confirm substituent integration and coupling patterns), HRMS (for exact mass validation), and HPLC (for purity assessment). For example, ¹H NMR in DMSO-d₆ resolves NH₂ and NH peaks at δ 6.8–7.2 ppm, while HRMS (ESI+) confirms [M+H]⁺ at m/z 285.08 . Impurity profiling via HPLC (C18 column, 0.1% TFA/ACN gradient) identifies related compounds with LOD <0.1% .
Q. How can discrepancies between theoretical and experimental NMR data be resolved?
- Methodological Answer : Use computational tools (e.g., DFT calculations for chemical shift prediction) to cross-validate experimental data. If shifts deviate >0.5 ppm, consider tautomeric equilibria or solvent effects. For instance, keto-enol tautomerism in the 6-oxo group may split NH signals, requiring variable-temperature NMR for resolution .
Advanced Research Questions
Q. How should contradictions in hydrogen-bonding patterns from crystallographic studies be addressed?
- Methodological Answer : Apply graph set analysis (as per Etter’s rules) to classify hydrogen-bond motifs (e.g., D , R₂²(8) rings). For centrosymmetric ambiguities, refine structures using Flack’s x parameter instead of Rogers’ η to avoid overestimating chirality .
- Case Study : In polymorphs of related pyrimidines, dihedral angles (e.g., 12.8° vs. 86.1°) and C–H⋯π interactions dictate packing differences. Use SHELXL for refinement, ensuring anisotropic displacement parameters are modeled .
Q. What strategies refine crystal structures when centrosymmetric/non-centrosymmetric models are ambiguous?
- Methodological Answer : Test both models using twin refinement in SHELXL. Prioritize the x parameter (incoherent scattering) over η for enantiomorph-polarity estimation, as x converges faster and avoids false chirality in near-symmetric structures .
Q. How can polymorphic forms be systematically characterized during crystallization?
- Methodological Answer : Screen solvents (e.g., DMSO, EtOH, MeCN) and temperatures (4°C to 120°C) to isolate polymorphs. Use SC-XRD to compare unit cells and hydrogen-bond networks. For example, a 4-methoxyphenyl substituent may induce C–H⋯O bonds (2.8–3.0 Å) stabilizing one polymorph .
Q. What computational approaches predict solid-state behavior and intermolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
